molecular formula C7H10N2O3 B1417495 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea CAS No. 6971-56-8

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

Cat. No.: B1417495
CAS No.: 6971-56-8
M. Wt: 170.17 g/mol
InChI Key: IDNQXBDOAVQKKA-ALQLSLDWSA-N
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Description

1-(2-Acetyl-3-oxobut-1-en-1-yl)urea, also known as AOBU, is a synthetic compound that has been extensively studied in recent years. It is a derivative of urea and has been used in a variety of scientific applications, including drug discovery, biochemistry, and molecular biology. AOBU has many unique properties, such as its ability to form stable complexes with nucleic acids and proteins, that make it an attractive target for research.

Scientific Research Applications

Urease Inhibitors as Potential Drugs for Infections

Urease, an enzyme catalyzing the hydrolysis of urea, is involved in serious infections in the gastric and urinary tracts caused by specific bacteria. Urease inhibitors, such as urea derivatives, are extensively studied for their potential in treating these infections. Hydroxamic acids, phosphoramidates, urea derivatives, quinones, and heterocyclic compounds are major classes of urease inhibitors. Acetohydroxamic acid is the only clinically used compound for urinary tract infections, but its severe side effects necessitate the exploration of other urease inhibitors. Some herbal extracts, recognized through Japanese patents, are also considered as sources of polyphenolic urease inhibitors and are seen as complementary or alternative therapy (Kosikowska & Berlicki, 2011).

Urea Biosensors

Advancements in Urea Biosensors

Urea, being a by-product of cellular metabolism, is crucial for detecting various critical diseases like indigestion, acidity, ulcers, cancer, and more. The development of urea biosensors, utilizing enzyme urease (Urs) as a bioreceptor element, has seen significant advancements. Materials like nanoparticles (ZnO, NiO, Fe3O4, etc.), conducting polymers, and carbon materials (CNTs, graphene, etc.) have been employed in these biosensors to enhance enzyme immobilization and sensor performance (Botewad et al., 2021).

Urea in Drug Design

Role of Urea in Drug Design

The unique hydrogen bonding capabilities of ureas make them a critical functional group in drug design, influencing drug-target interactions. Urea derivatives show a wide range of bioactivities and have been incorporated in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles. This review provides insights into the significance of urea in drug design, emphasizing various urea derivatives as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Potential of Urea as a Hydrogen Carrier for Fuel Cells

Urea has been recognized for its potential as a hydrogen carrier, particularly for fuel cell power. With its attributes of being cheap, widely available, non-toxic, stable, and easy to transport and store, urea presents a viable option for sustainable hydrogen supply. The feasibility of utilizing urea as a hydrogen carrier, either directly or as a source of ammonia, has been extensively reviewed, pointing towards a promising direction for future sustainable energy supply (Rollinson et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea involves the reaction of acetylacetone with urea in the presence of a catalyst to form the desired product.", "Starting Materials": [ "Acetylacetone", "Urea", "Catalyst (such as sodium hydroxide or hydrochloric acid)" ], "Reaction": [ "Dissolve 1 mole of acetylacetone in a suitable solvent (such as ethanol or methanol)", "Add 1 mole of urea to the solution and stir until dissolved", "Add a catalytic amount of a suitable catalyst (such as sodium hydroxide or hydrochloric acid)", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the solid product", "Wash the solid product with a suitable solvent (such as water or ethanol)", "Dry the product under vacuum to obtain 1-(2-Acetyl-3-oxobut-1-en-1-yl)urea" ] }

6971-56-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

(E)-[(Z)-2-acetyl-3-hydroxybut-2-enylidene]urea

InChI

InChI=1S/C7H10N2O3/c1-4(10)6(5(2)11)3-9-7(8)12/h3,10H,1-2H3,(H2,8,12)/b6-4-,9-3+

InChI Key

IDNQXBDOAVQKKA-ALQLSLDWSA-N

Isomeric SMILES

C/C(=C(\C=N\C(=O)N)/C(=O)C)/O

SMILES

CC(=C(C=NC(=O)N)C(=O)C)O

Canonical SMILES

CC(=C(C=NC(=O)N)C(=O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Reactant of Route 2
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Reactant of Route 3
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Reactant of Route 4
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Reactant of Route 5
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea
Reactant of Route 6
1-(2-Acetyl-3-oxobut-1-en-1-yl)urea

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